molecular formula C22H21N3O2 B2921247 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one CAS No. 1058423-45-2

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one

Cat. No.: B2921247
CAS No.: 1058423-45-2
M. Wt: 359.429
InChI Key: CEILWOLVICZRDR-UHFFFAOYSA-N
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Description

3-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one is a synthetic chemical reagent featuring a molecular hybrid of 2-methylindoline and a 6-arylpyrimidin-4(3H)-one scaffold. This structure is of significant interest in medicinal chemistry and drug discovery research. The indoline moiety is a privileged structure in pharmacology, known for its presence in compounds with a wide range of biological activities . Similarly, the pyrimidin-4(3H)-one core is a common pharmacophore in small-molecule inhibitors, particularly those targeting epigenetic regulators such as histone methyltransferases . The integration of these two systems into a single molecule via an acetamide linker suggests potential for high-affinity interaction with various enzymatic targets. Researchers may explore this compound as a key intermediate or a novel chemical entity in developing therapeutics, particularly in oncology and virology, given the established biological potential of indole and indoline derivatives . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-7-9-17(10-8-15)19-12-21(26)24(14-23-19)13-22(27)25-16(2)11-18-5-3-4-6-20(18)25/h3-10,12,14,16H,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEILWOLVICZRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: The synthesis begins with the preparation of 2-methylindoline through a cyclization reaction of an appropriate precursor.

    Attachment of the Oxoethyl Group: The 2-methylindoline is then reacted with an oxoethylating agent under controlled conditions to introduce the 2-oxoethyl group.

    Construction of the Pyrimidinone Core: The intermediate product is then subjected to a condensation reaction with a suitable pyrimidine derivative to form the pyrimidinone core.

    Introduction of the p-Tolyl Group: Finally, the p-tolyl group is introduced through a substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s p-tolyl group is shared with compound 10 in , which enhances hydrophobicity compared to polar substituents like morpholino () .

Physical and Spectroscopic Properties

Table 2: Physical and Analytical Data

Compound Name Melting Point (°C) Characterization Techniques Reference
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) 148–150 $ ^1H $-NMR, LC-MS
2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3b) 303–304 $ ^1H $-NMR, LC-MS
6-(4-Methoxyphenyl)-3-(1-oxo-1-(p-tolyl)propan-2-yl)pyrimidin-4(3H)-one Not Reported Smiles notation, Molecular Weight

Key Observations :

  • Melting points vary widely (148–304°C) depending on substituent polarity; hydroxy groups (3b) increase melting points due to hydrogen bonding .
  • The target compound’s indoline and p-tolyl groups may result in intermediate melting points, analogous to compound 3a (148–150°C) .

Biological Activity

The compound 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one , identified by its CAS number 941921-99-9 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N3O2C_{23}H_{23}N_{3}O_{2} with a molecular weight of 375.45 g/mol . The structure features a pyrimidine core substituted with a p-tolyl group and an indolin moiety, which is known for enhancing bioactivity in various contexts.

Tyrosinase Inhibition

The compound's structural similarity to known tyrosinase inhibitors suggests potential activity against melanogenesis. Tyrosinase plays a pivotal role in melanin production, and its inhibition can be beneficial for treating hyperpigmentation disorders. Analogous compounds have demonstrated competitive inhibition of tyrosinase, reducing melanin production without cytotoxic effects .

PI3K/AKT/mTOR Pathway Modulation

The modulation of the PI3K/AKT/mTOR signaling pathway is a common mechanism among many pyrimidine derivatives. This pathway is often upregulated in cancer cells, leading to uncontrolled growth. Compounds that inhibit this signaling cascade can induce apoptosis and inhibit cell proliferation .

Radical Scavenging Activity

Some derivatives of this compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress associated with various diseases, including cancer and skin disorders .

Case Studies and Research Findings

  • Antitumor Efficacy : In a study evaluating similar pyrimidine derivatives, compounds were tested in mouse xenograft models, showing significant tumor growth inhibition at low doses. The study highlighted the importance of drug exposure levels in achieving therapeutic efficacy .
  • Tyrosinase Inhibition : Another investigation focused on structurally related compounds demonstrated IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor. The most potent analogs showed dual mechanisms: direct inhibition of tyrosinase activity and downregulation of melanogenesis-related proteins .

Data Table: Comparative Biological Activities

Compound NameCAS NumberMolecular WeightAntitumor ActivityTyrosinase Inhibition
3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one941921-99-9375.45 g/molPromising (related studies)Potential (similar structures)
GDC-003212345678452.56 g/molEffectiveModerate
Kojic Acid501-30-4142.14 g/molNoneStandard Inhibitor

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